

# Discovery and development of the Notch inhibitor Cb-103

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An In-depth Technical Guide to the Discovery and Development of the Notch Inhibitor **Cb-103**

## Introduction

The Notch signaling pathway is a highly conserved cell-cell communication system crucial for regulating cellular differentiation, proliferation, and apoptosis.<sup>[1]</sup> Its aberrant activation is a key driver in various human cancers, including T-cell acute lymphoblastic leukemia (T-ALL) and certain solid tumors like breast cancer, making it a compelling therapeutic target.<sup>[2][3]</sup> Early efforts to inhibit this pathway focused on gamma-secretase inhibitors (GSIs), which block the final proteolytic cleavage required for Notch receptor activation.<sup>[2]</sup> However, the clinical utility of GSIs has been hampered by significant dose-limiting gastrointestinal toxicities, as gamma-secretase cleaves numerous substrates besides Notch.<sup>[2][4]</sup>

This has driven the search for novel inhibitors with improved specificity and safety profiles. **Cb-103** (Limantrafin) emerged from these efforts as a first-in-class, orally active, small-molecule pan-Notch inhibitor.<sup>[1][5]</sup> Unlike GSIs, **Cb-103** features a unique mechanism of action, targeting the downstream Notch transcription factor complex.<sup>[1][2]</sup> This guide provides a comprehensive overview of the discovery, preclinical validation, and clinical development of **Cb-103** for researchers, scientists, and drug development professionals.

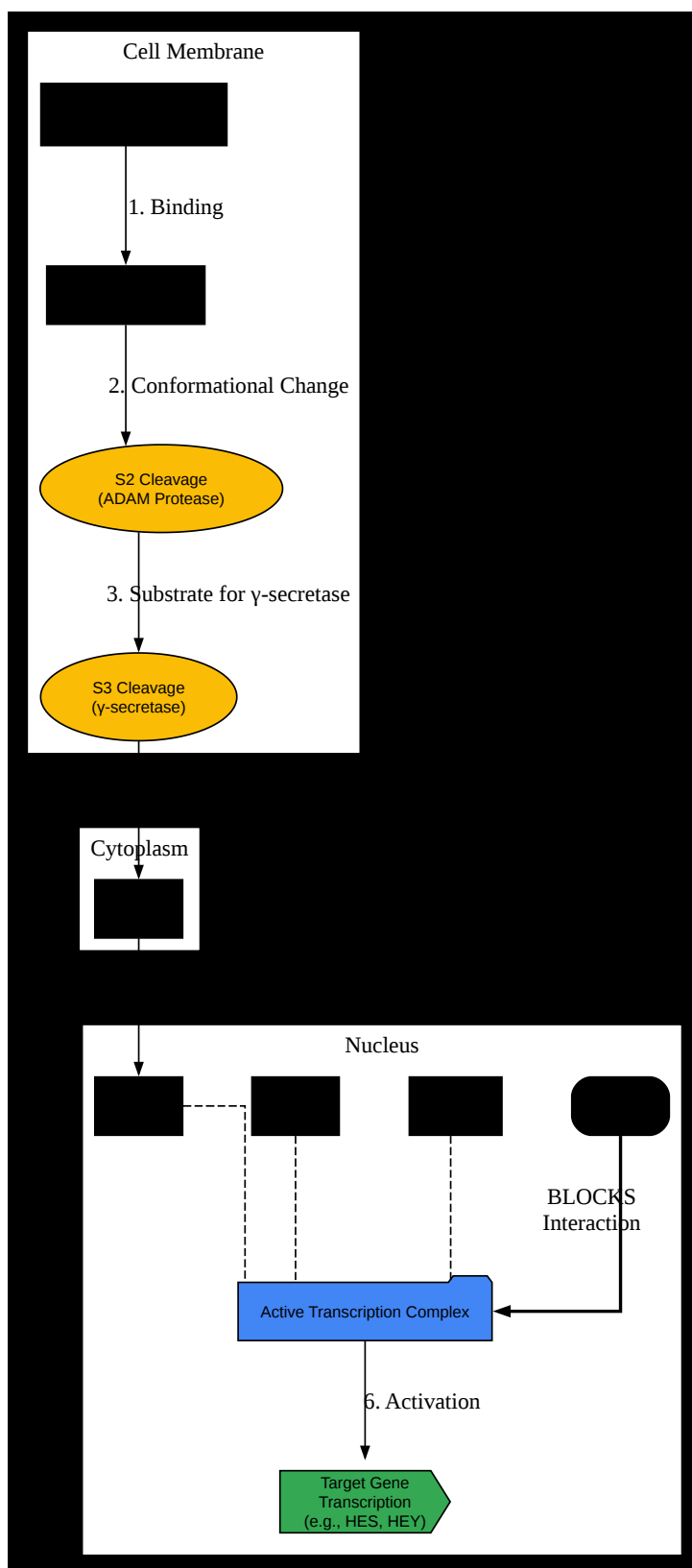
## Discovery and Mechanism of Action

**Cb-103** was identified through a high-throughput screening of chemical libraries using a specially designed cell-based coculture assay.<sup>[2]</sup> This system utilized "signal-sending" cells

expressing the Notch ligand Delta-like 4 (DL4) and "signal-receiving" cells expressing the Notch1 receptor coupled with a Notch-responsive luciferase reporter.[2]

The key differentiator for **Cb-103** is its mechanism of action. It is not a GSI. Instead, it functions as a protein-protein interaction (PPI) inhibitor.[5][6] **Cb-103** selectively interferes with the assembly of the Notch transcription activation complex in the nucleus.[1][2] Specifically, it binds to a critical site on a Notch-specific protein within the complex, preventing the interaction between the active intracellular domain of the Notch receptor (NICD) and the core transcription factor CSL (also known as CBF1, Suppressor of Hairless, Lag-1).[1][6] This blockade of the NICD-CSL interaction effectively downregulates the transcription of Notch target genes, such as those in the HES and HEY families.[1][7]

This unique mode of action allows **Cb-103** to block both ligand-dependent and ligand-independent Notch signaling, making it effective against cancers driven by genetic lesions that cause constitutive Notch activation, including those resistant to GSIs.[1][4][6]



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**Caption:** Notch Signaling Pathway and **Cb-103** Mechanism of Action.

## Preclinical Development

### In Vitro Studies

**Cb-103** has demonstrated potent anti-tumor activity across a range of Notch-dependent cancer cell lines. In T-ALL cell lines, which frequently harbor activating NOTCH1 mutations, **Cb-103** inhibited growth, induced cell cycle arrest, and promoted apoptosis.[2] Its efficacy extends to breast cancer models, where it shows synergistic effects when combined with standard-of-care agents.[1][8] Notably, **Cb-103** is effective in GSI-resistant tumor cell lines, underscoring the advantage of its distinct mechanism.[2][5]

Cell Line Type	Models Used	Cb-103 Concentration Range	Observed Effects	Combination Synergy
T-ALL	RPMI-8402	10 nM - 25 $\mu$ M	Growth inhibition, cell cycle arrest, apoptosis[2][9]	N/A
ER+ Breast Cancer	MCF-7, T47D/PKC $\alpha$ , WHM20 (ESR1-mutant)	150 nM - 10 $\mu$ M	Inhibition of mammosphere formation, anti-CSC activity[8][10]	Fulvestrant, Palbociclib[4][8]
TNBC	HCC1187 (GSI-resistant)	150 nM - 10 $\mu$ M	Growth inhibition, inhibition of mammosphere formation[2][8][10]	Paclitaxel[8]

### In Vivo Studies

Preclinical animal studies confirmed the in vitro findings. **Cb-103**, administered orally, inhibited the growth of human breast cancer and leukemia xenografts.[9] A key finding from these studies was the absence of gut toxicity, a common and severe side effect of GSIs.[2][9] This favorable safety profile is attributed to its specific mechanism targeting the nuclear transcription complex. In vivo studies also provided proof-of-concept for combination therapies.

Cancer Model	Animal Model	Cb-103 Dosage	Combination Agent	Key Outcomes
Leukemia	Xenograft	Not specified	N/A	Tumor growth inhibition[9]
ER+ Breast Cancer	ESR1-mutant xenograft	Not specified	Fulvestrant	Significant reduction in tumor volume[4][8]
TNBC (GSI-resistant)	Xenograft	25 mg/kg (i.p./p.o.)	Paclitaxel	Significantly delayed tumor growth compared to paclitaxel alone[5][8]
Colorectal Cancer	PDX (oxaliplatin-resistant)	Not specified	Oxaliplatin	Resensitized tumor to oxaliplatin treatment[2]

## Clinical Development: The NCT03422679 Study

Based on its promising preclinical profile, **Cb-103** entered a first-in-human Phase I/II clinical trial (NCT03422679) to evaluate its safety, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors and hematological malignancies.[4][7][11] A major focus was on patients with adenoid cystic carcinoma (ACC), a cancer type where NOTCH1-activating mutations are common.[12]

## Study Design

- Population: Patients aged  $\geq 18$  with advanced or recurrent solid tumors (notably ACC) or hematologic malignancies.[7][13]
- Structure: A dose-escalation phase followed by a dose-confirmation/expansion phase. In the confirmatory cohort, evidence of Notch-activating mutations was required for enrollment.[7][13]

- Dosing: **Cb-103** was administered orally in 28-day cycles at escalating doses, starting at 13 mg once daily.[\[7\]](#)[\[11\]](#)
- Endpoints: The primary endpoint was safety and the determination of dose-limiting toxicities (DLTs) and the recommended Phase 2 dose (RP2D). Secondary endpoints included pharmacokinetics and preliminary anti-tumor activity (RECIST v1.1).[\[7\]](#)[\[11\]](#)[\[13\]](#)

## Clinical Results

Safety and Tolerability: **Cb-103** demonstrated a manageable safety profile and was generally well-tolerated.[\[11\]](#)[\[13\]](#) Crucially, it did not cause the severe gastrointestinal toxicities associated with GSIs.[\[14\]](#)

- DLTs: Two DLTs were observed: elevated gamma-glutamyl transferase (GGT) and a visual change.[\[13\]](#)[\[15\]](#)
- Common TRAEs: The most common Grade 3-4 treatment-related adverse events (TRAEs) included elevated liver function tests (LFTs), anemia, and visual changes.[\[11\]](#)[\[13\]](#) Nausea, fatigue, and diarrhea were common but mostly low-grade.[\[16\]](#)
- Recommended Phase 2 Dose (RP2D): The RP2D was established as 500 mg twice daily, administered 5 days on, 2 days off weekly.[\[13\]](#)[\[15\]](#)

Efficacy: While no objective responses were observed, **Cb-103** monotherapy demonstrated biological activity and led to disease stabilization in a substantial number of patients.[\[11\]](#)[\[13\]](#)

- Stable Disease (SD): 49% of all patients (37 of 79) achieved stable disease.[\[11\]](#)[\[13\]](#)
- ACC Cohort: In the heavily pre-treated ACC cohort (40 patients), 58% (23 patients) had stable disease.[\[11\]](#)[\[13\]](#) The median progression-free survival (PFS) was 2.5 months, and the median overall survival (OS) was 18.4 months.[\[11\]](#)[\[13\]](#)[\[15\]](#)

Clinical Outcome	All Patients (n=79)	Adenoid Cystic Carcinoma (ACC) Cohort (n=40)
Objective Response Rate	0% <a href="#">[11]</a> <a href="#">[13]</a>	0% <a href="#">[11]</a> <a href="#">[13]</a>
Stable Disease Rate	49% <a href="#">[11]</a> <a href="#">[13]</a>	58% <a href="#">[11]</a> <a href="#">[13]</a>
Median PFS	Not Reported	2.5 months (95% CI, 1.5-3.7) <a href="#">[11]</a> <a href="#">[13]</a>
Median OS	9.2 months (95% CI, 6.3-18.4)	18.4 months (95% CI, 6.3-not reached) <a href="#">[11]</a>

## Experimental Protocols

### High-Throughput Screening: Cell-Based Coculture Assay

This assay was foundational to the discovery of **Cb-103**.[\[2\]](#)

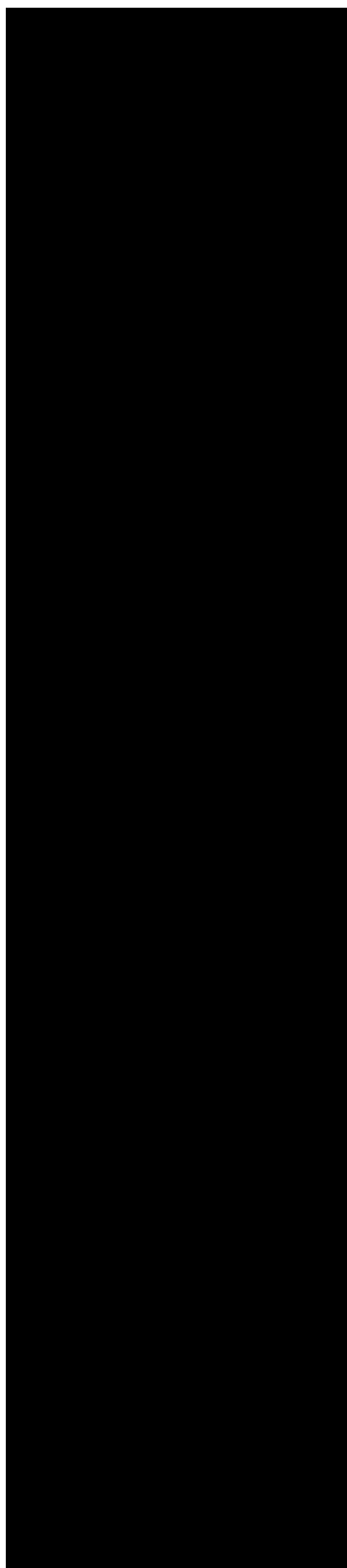
- Cell Preparation: Two HeLa cell lines were engineered: a "signal-sending" line stably expressing the Notch ligand DL4, and a "signal-receiving" line expressing the human Notch1 receptor and a luciferase reporter gene under the control of a Notch-responsive promoter.
- Coculture: Signal-sending and signal-receiving cells were co-plated in multi-well plates.
- Compound Addition: Library compounds, including **Cb-103**, were added to the wells.
- Incubation: The plates were incubated to allow for cell-cell interaction, Notch activation, and reporter gene expression.
- Readout: Luciferase activity was measured as a quantitative indicator of Notch pathway activation. A decrease in luminescence in the presence of a compound indicated inhibitory activity.

### In Vitro T-ALL Cell Viability Assay

This protocol was used to assess the direct anti-proliferative effects of **Cb-103**.[\[9\]](#)

- Cell Seeding: Marrow mesenchymal stroma cells (MSCs) were seeded in 384-well plates (2,500 cells/well).[9]
- Coculture Addition: After 24 hours, T-ALL cells (e.g., RPMI-8402) were added to the MSCs (25,000-30,000 cells/well).[9]
- Treatment: After another 24 hours, **Cb-103** was added at various concentrations (e.g., 10 nM to 25  $\mu$ M), with DMSO as a vehicle control.[9]
- Incubation: The coculture was incubated for 3 days.[9]
- Cell Viability Measurement: ALL cells were collected and stained with 7-AAD. Cell viability was measured by flow cytometry, using counting beads for normalization.[9]





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**Caption:** Experimental Workflow for In Vitro T-ALL Cell Viability Assay.

## Mammosphere Formation Assay

This assay evaluates the effect of **Cb-103** on cancer stem cell (CSC) populations.[1][8]

- Cell Culture: Breast cancer cells (e.g., MCF-7, HCC1187) were cultured to generate single-cell suspensions.
- Seeding: Cells were plated at low density in non-adherent culture plates with serum-free sphere media.
- Treatment: **Cb-103**, alone or in combination with other agents (e.g., fulvestrant, paclitaxel), was added to the media.[8]
- Incubation: Cells were incubated for a period of 7-14 days to allow for the formation of mammospheres (3D spheroids).
- Quantification: The number and size of the mammospheres formed in each condition were counted and analyzed using microscopy. A reduction indicates an inhibitory effect on CSC self-renewal.

## Conclusion and Future Directions

**Cb-103** represents a significant advancement in the field of Notch-targeted cancer therapy. Its novel mechanism of action as a protein-protein inhibitor of the Notch transcription complex distinguishes it from earlier GSIs, conferring a superior safety profile that avoids dose-limiting gut toxicities.[2][4] Preclinical studies have robustly demonstrated its single-agent and combination efficacy in various cancer models, including those resistant to other treatments.[2][8]

The first-in-human clinical trial confirmed that **Cb-103** is well-tolerated and biologically active, capable of inducing prolonged disease stabilization in heavily pre-treated cancer patients, particularly those with Notch-mutant ACC.[13][15] While single-agent objective responses were limited, the data strongly support its further development. Future strategies will likely focus on two key areas: patient selection and combination therapies. Enriching clinical trials for patients with biomarker-confirmed Notch pathway activation is critical.[17] Furthermore, exploring rational combinations of **Cb-103** with standard-of-care chemotherapy, targeted agents (like SERDs or CDK4/6 inhibitors), and potentially immunotherapy holds the promise of overcoming

treatment resistance and improving outcomes for patients with Notch-driven malignancies.[3][8][17]

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